A Technical Guide to Novel Synthetic Routes for 9,10-Dihydro-1,2-phenanthrenediamine
A Technical Guide to Novel Synthetic Routes for 9,10-Dihydro-1,2-phenanthrenediamine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details novel and efficient synthetic pathways to 9,10-Dihydro-1,2-phenanthrenediamine, a valuable scaffold in medicinal chemistry and materials science. This document provides a comprehensive overview of the synthetic strategy, detailed experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.
Introduction
9,10-Dihydro-1,2-phenanthrenediamine is a significant vicinal diamine built on a partially saturated polycyclic aromatic hydrocarbon framework. Its structural rigidity and the presence of two nucleophilic amino groups in a specific spatial arrangement make it an attractive building block for the synthesis of complex heterocyclic systems, ligands for catalysis, and novel pharmaceutical agents. This guide focuses on a robust and accessible synthetic route starting from the readily available hydrocarbon, phenanthrene.
Overview of the Synthetic Pathway
The most viable synthetic route to 9,10-Dihydro-1,2-phenanthrenediamine, as established through a comprehensive review of chemical literature, commences with the oxidation of phenanthrene. The resulting 9,10-phenanthrenequinone is then converted to its dioxime, which undergoes reduction to the corresponding 9,10-diaminophenanthrene. To enable the selective reduction of the 9,10-double bond, the amino groups are protected, for instance, as their N,N'-di-Boc derivatives. Subsequent catalytic hydrogenation selectively saturates the central double bond. The final step involves the removal of the protecting groups to yield the target molecule.
Caption: Overall synthetic workflow from phenanthrene.
Experimental Protocols and Data
This section provides detailed experimental procedures for each step of the synthesis. All quantitative data is summarized in tables for clarity and comparison.
Step 1: Synthesis of 9,10-Phenanthrenequinone
The initial step involves the oxidation of commercially available phenanthrene to 9,10-phenanthrenequinone. A classic and reliable method for this transformation is the oxidation with chromic acid in aqueous sulfuric acid.[1]
Experimental Protocol:
In a three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, 100 g (0.56 mole) of phenanthrene, 210 g (2.1 moles) of chromic acid, and 1 L of water are placed. The mixture is stirred, and 450 ml of concentrated sulfuric acid is added from the dropping funnel at a rate that maintains gentle boiling. After the addition is complete, a mixture of another 210 g (2.1 moles) of chromic acid and 500 ml of water is added. The reaction mixture is then heated to maintain a gentle boil. After cooling, the crude product is collected by filtration, washed with water, and purified by trituration with hot 40% sodium bisulfite solution, followed by precipitation with sodium carbonate. The final product is recrystallized from 95% ethanol.[1]
| Parameter | Value | Reference |
| Yield | 44-48% | [1] |
| Melting Point | 205–208 °C | [1] |
| Appearance | Deep orange solid | [1] |
Step 2: Synthesis of 9,10-Phenanthrenequinone Dioxime
The conversion of the quinone to the corresponding dioxime is a standard reaction in organic synthesis, typically achieved by reacting the dicarbonyl compound with hydroxylamine hydrochloride in the presence of a base.
Experimental Protocol:
A solution of 9,10-phenanthrenequinone (1 equivalent) in ethanol is treated with an excess of hydroxylamine hydrochloride (approximately 2.2 equivalents) and a base such as sodium acetate or pyridine. The mixture is heated at reflux for a specified period. Upon cooling, the 9,10-phenanthrenequinone dioxime precipitates and can be collected by filtration, washed with water and ethanol, and dried.
| Parameter | Value |
| Yield | Typically high |
| Appearance | Crystalline solid |
Step 3: Reduction of 9,10-Phenanthrenequinone Dioxime to 9,10-Diaminophenanthrene
The reduction of the dioxime to the vicinal diamine can be accomplished using various reducing agents. A common and effective method involves the use of sodium dithionite or catalytic hydrogenation.
Experimental Protocol (Conceptual):
9,10-Phenanthrenequinone dioxime is suspended in a suitable solvent, such as ethanol or acetic acid. A reducing agent, for example, sodium dithionite in an aqueous solution or a heterogeneous catalyst like Raney Nickel or Palladium on carbon under a hydrogen atmosphere, is introduced. The reaction is monitored until the starting material is consumed. The product, 9,10-diaminophenanthrene, can be isolated after an appropriate workup procedure, which may involve filtration of the catalyst and removal of the solvent.
| Parameter | Value | Reference |
| Melting Point | 164-166 °C | |
| Appearance | Solid | |
| Assay | 97% |
Step 4: N-Protection of 9,10-Diaminophenanthrene
To prevent side reactions and catalyst poisoning during the subsequent hydrogenation step, the amino groups of 9,10-diaminophenanthrene are protected. The tert-butoxycarbonyl (Boc) group is a suitable choice due to its stability under the hydrogenation conditions and its facile removal under acidic conditions.[2][3][4][5]
Experimental Protocol:
To a solution of 9,10-diaminophenanthrene (1 equivalent) in a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), a base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) is added.[4] Di-tert-butyl dicarbonate ((Boc)₂O) (at least 2.2 equivalents) is then added portion-wise.[2][3][4][5] The reaction is stirred at room temperature until completion. The N,N'-di-Boc-9,10-diaminophenanthrene is then isolated by extraction and purified by chromatography or recrystallization.[2][3][4][5]
| Parameter | Value | Reference |
| Reagents | (Boc)₂O, Base (e.g., TEA, DMAP) | [4] |
| Solvent | THF or DCM | [4] |
| Reaction Type | Nucleophilic Acyl Substitution | [4] |
Step 5: Selective Catalytic Hydrogenation
This is a critical step where the 9,10-double bond of the N-protected diaminophenanthrene is selectively reduced without affecting the aromatic rings. This can be achieved by using a suitable catalyst and optimizing the reaction conditions.
Experimental Protocol (Conceptual):
N,N'-di-Boc-9,10-diaminophenanthrene is dissolved in a solvent like ethanol or ethyl acetate. A hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel, is added. The mixture is then subjected to hydrogenation in a Parr apparatus or a similar hydrogenation reactor under a controlled pressure of hydrogen gas and at a specific temperature. The reaction progress is monitored by techniques like TLC or GC-MS. Upon completion, the catalyst is filtered off, and the solvent is evaporated to yield the N,N'-di-Boc-9,10-dihydro-1,2-phenanthrenediamine.
| Parameter | Value | Reference |
| Catalyst | e.g., Pd/C, Raney Nickel | [5] |
| Solvent | e.g., Ethanol, Ethyl Acetate | [5] |
| Pressure | 1-3 bar H₂ | [5] |
Step 6: Deprotection to Yield 9,10-Dihydro-1,2-phenanthrenediamine
The final step is the removal of the Boc protecting groups to liberate the target diamine. This is typically achieved under acidic conditions.[2][3][4]
Experimental Protocol:
The N,N'-di-Boc-9,10-dihydro-1,2-phenanthrenediamine is dissolved in a solvent like dichloromethane (DCM) or methanol. A strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol, is added, and the mixture is stirred at room temperature.[4] The deprotection is usually rapid. After the reaction is complete, the acid is neutralized with a base, and the product is extracted. The final product, 9,10-Dihydro-1,2-phenanthrenediamine, can be purified by crystallization or chromatography.
| Parameter | Value | Reference |
| Reagents | Strong Organic Acid (e.g., TFA, HCl) | [4] |
| Solvent | DCM or Methanol | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key transformations and logical relationships in the synthesis of 9,10-Dihydro-1,2-phenanthrenediamine.
